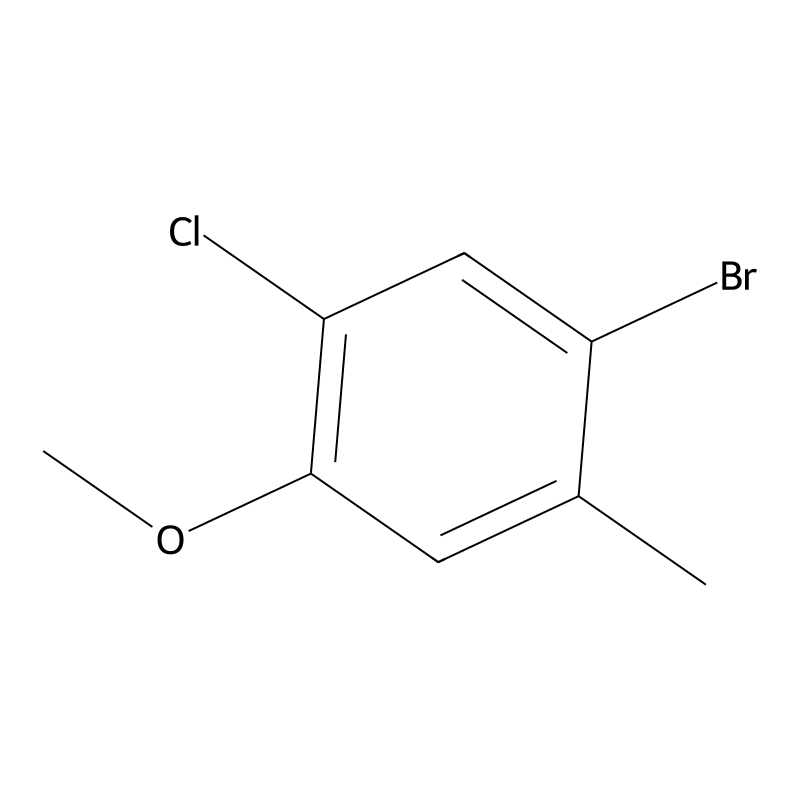

1-Bromo-5-chloro-4-methoxy-2-methylbenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Pharmaceutical Chemistry

Specific Scientific Field: Pharmaceutical Chemistry

Methods of Application or Experimental Procedures: The compound is prepared effectively in six steps from the raw starting material, dimethyl terephthalate.

Results or Outcomes: The preparation was run successfully on approximately 70 kg/batch with a total yield of 24%.

1-Bromo-5-chloro-4-methoxy-2-methylbenzene is an aromatic compound with the molecular formula C₈H₈BrClO. It features a bromine atom and a chlorine atom as substituents on the benzene ring, along with a methoxy group and a methyl group. The presence of these functional groups contributes to its unique chemical properties and potential applications in various fields, including organic synthesis and pharmaceuticals. The compound is characterized by its moderate solubility in organic solvents and low volatility, making it suitable for specific

- Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles under appropriate conditions, allowing for the formation of new compounds.

- Electrophilic Aromatic Substitution: The methoxy group can activate the aromatic ring, facilitating further substitution reactions at the ortho or para positions.

- Reduction Reactions: The halogen substituents can be reduced to form corresponding hydrocarbons or alcohols, depending on the reaction conditions.

These reactions make it a valuable intermediate in synthetic organic chemistry .

The synthesis of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene can be achieved through several methods:

- Halogenation of Methoxy Toluene: Starting from 4-methoxy-2-methylbenzene, bromination followed by chlorination can yield the desired compound.

- Electrophilic Aromatic Substitution: Using suitable electrophiles in the presence of catalysts can facilitate the introduction of bromine and chlorine onto the aromatic ring.

- Multi-step Synthesis: Combining various synthetic routes, including Grignard reactions and coupling reactions, can lead to the efficient formation of this compound .

1-Bromo-5-chloro-4-methoxy-2-methylbenzene finds applications in:

- Organic Synthesis: As an intermediate in the production of pharmaceuticals and agrochemicals.

- Material Science: In the development of polymers and other materials due to its unique chemical properties.

- Research: As a reagent in various

Interaction studies involving 1-Bromo-5-chloro-4-methoxy-2-methylbenzene focus on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its potential as a building block in complex organic molecules. Additionally, investigations into its biological interactions could provide insights into its therapeutic potential or toxicity profiles .

Several compounds share structural similarities with 1-Bromo-5-chloro-4-methoxy-2-methylbenzene, each exhibiting unique characteristics:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1-Bromo-4-chloro-2-methylbenzene | C₇H₆BrCl | Lacks methoxy group; used in similar applications. |

| 1-Bromo-2-chloro-4-methoxybenzene | C₈H₈BrClO | Different substitution pattern; potential for varied reactivity. |

| 1-Bromo-5-fluoro-4-methoxybenzene | C₈H₈BrF | Fluorine instead of chlorine; alters reactivity and stability. |

| 1-Chloro-5-bromo-4-methoxybenzene | C₈H₈BrClO | Different halogen positioning; impacts synthesis routes. |

These compounds highlight the uniqueness of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene through variations in halogen positioning and functional groups, affecting their chemical behavior and applications .

Electrophilic aromatic substitution (EAS) represents the primary approach for introducing halogen atoms onto aromatic rings. The traditional mechanistic understanding of EAS involves a two-stage process (SEAr) with formation of arenium ion intermediates (σ-complexes). However, recent computational and experimental studies have challenged this paradigm, particularly for halogenation reactions involving molecular halogens.

According to computational investigations, the classic SEAr mechanism has been described as involving "the initial formation of a π-complex, followed by a transition state leading to a σ-complex (arenium) intermediate in the rate-controlling stage, and, finally, proton loss from the ipso-position leading to the reaction product". However, alternative pathways have been identified that compete with or even replace this traditional mechanism.

Studies on the chlorination of anisole with molecular chlorine in CCl4 have revealed that addition-elimination (AE) pathways compete effectively with direct substitution processes, with the AE routes typically having lower energy barriers (by 1.6-3.6 kcal/mol). These findings challenge the notion that arenium ion intermediates are obligatory in electrophilic halogenation reactions, particularly in nonpolar solvents or in the absence of strong catalysts.

For the synthesis of dihalogenated compounds like 1-bromo-5-chloro-4-methoxy-2-methylbenzene, understanding these mechanistic nuances is crucial for developing efficient and selective synthetic strategies.

Catalytic Systems for Bromination and Chlorination

Various catalytic systems have been developed to enhance both the reactivity and selectivity of aromatic halogenation reactions. These catalysts typically function by activating the halogen molecule, increasing its electrophilicity, and directing substitution to specific positions on the aromatic ring.

Zinc-Based Catalysts

Zinc salts adsorbed on inert supports have proven particularly effective for the selective bromination of aromatic compounds. A patented process describes catalysts comprising zinc bromide (ZnBr₂) supported on materials such as silica, alumina, or acid-activated clay (e.g., K10). These catalysts are typically prepared by dissolving ZnBr₂ in methanol, adding the support material, removing the solvent by rotary evaporation, and activating the resulting powder at temperatures between 150-300°C.

The zinc bromide-based catalysts demonstrate excellent selectivity for para-substitution in many cases, particularly when reactions are conducted in appropriate solvents. For instance, dichloromethane and hexane have been identified as optimal solvents for achieving high para-selectivity in zinc bromide-catalyzed bromination reactions. This selectivity is crucial for controlling the substitution pattern when synthesizing compounds like 1-bromo-5-chloro-4-methoxy-2-methylbenzene.

Iron(III) Catalysts

Iron(III) triflimide has emerged as a powerful catalyst for the chlorination of activated arenes. This catalytic system can be optimized for regioselective monochlorination of activated arene substrates, while higher catalyst loadings in ionic liquid solvents prove effective for more deactivated aromatic compounds.

The versatility of iron(III) catalysts extends to dihalogenation processes and even one-pot tandem reactions where different halogens can be introduced sequentially in a highly regioselective manner. This attribute makes iron catalysts particularly relevant for the synthesis of compounds containing both bromine and chlorine substituents, such as our target molecule.

TEMPO and Derivatives

2,2,6,6-tetramethylpiperidine nitroxide (TEMPO) and its derivatives have been discovered to be active catalysts for electrophilic halogenation of various unsaturated compounds, including aromatics. These organocatalysts are stable, readily available, and sufficiently reactive to activate various halenium species, including Br⁺, I⁺, and even Cl⁺ reagents.

The high catalytic efficiency of TEMPO derivatives is attributed to a synergistic activation model where both the carbonyl group and the halogen atom are activated simultaneously by the catalyst. This dual activation facilitates the electrophilic attack on the aromatic ring with enhanced regiocontrol.

Iodine as a Catalyst

Iodine has been employed as a catalyst for the bromination of aromatic substrates, with studies identifying iodine bromide as the effective catalyzing species. Investigations into the kinetics of bromination of anisole and p-nitrophenol in acetic acid medium with added iodine have demonstrated the significant catalytic effect of iodine bromide.

Table 1 summarizes the key catalytic systems used for aromatic halogenation:

Role of Lewis Acid Catalysts in Directing Halogenation

Lewis acid catalysts play a critical role in enhancing the electrophilicity of halogen molecules and directing substitution to specific positions on the aromatic ring. The traditional understanding of Lewis acid-catalyzed halogenation involves coordination of the Lewis acid to the halogen molecule, which polarizes the halogen-halogen bond and facilitates electrophilic attack.

In the case of aluminum chloride (AlCl₃), computational studies have shown that it functions as a Lewis acid catalyst throughout the chlorination process by coordinating with Cl₂, thereby polarizing the molecule and assisting its reaction with the arene. This coordination significantly enhances the electrophilicity of the halogen molecule and lowers the activation barrier for the substitution reaction.

The presence of Lewis acid catalysts can also influence the reaction mechanism itself. While uncatalyzed halogenations in nonpolar solvents may proceed via concerted mechanisms without involving discrete arenium ion intermediates, Lewis acid catalysis can stabilize the formation of arenium ion pairs, potentially altering the reaction pathway. As noted in computational studies, "Aluminum chloride was important as a Lewis acid catalyst throughout the process. AlCl₃ coordination polarizes Cl₂ and thereby assists its reaction with the arene".

Furthermore, Lewis acids can interact with substituents already present on the aromatic ring, modifying their electronic effects and influencing regioselectivity. For instance, coordination of Lewis acids with oxygen-containing substituents (such as the methoxy group in our target compound) can alter their electron-donating capacity and affect activation of different positions on the aromatic ring.

For the synthesis of 1-bromo-5-chloro-4-methoxy-2-methylbenzene, strategic use of Lewis acid catalysts could potentially enable selective halogenation at the desired positions, taking into account the directing effects of the methoxy and methyl substituents.

Multistep Synthetic Routes from Aromatic Precursors

The synthesis of 1-bromo-5-chloro-4-methoxy-2-methylbenzene requires a strategic approach to introduce the four different substituents in the correct positions on the benzene ring. While a direct one-step synthesis is challenging due to regioselectivity issues, various multistep routes can be employed to achieve the desired substitution pattern.

Several potential synthetic strategies for the preparation of 1-bromo-5-chloro-4-methoxy-2-methylbenzene can be considered:

Sequential Halogenation Approach:

A logical synthetic route would involve starting with 4-methoxy-2-methylbenzene (4-methylanisole) and performing sequential selective halogenation reactions. This approach takes advantage of the directing effects of the methoxy and methyl groups to control regioselectivity:

- Selective bromination at position 1 (ortho to the methoxy group)

- Followed by selective chlorination at position 5

The challenge in this approach lies in achieving high regioselectivity for each halogenation step, particularly for the second halogenation which occurs on an already halogenated aromatic ring.

Directed Ortho-Metallation (DoM) Strategy:

This approach utilizes the directing ability of the methoxy group to facilitate ortho-lithiation:

- Ortho-lithiation of 4-methoxy-2-methylbenzene directed by the methoxy group

- Introduction of bromine via lithium-halogen exchange

- Subsequent functionalization to incorporate the chlorine atom at position 5

The DoM strategy offers precise control over substitution positions but requires careful handling of organolithium reagents and cryogenic conditions.

Cross-Coupling and Functionalization Approach:

This strategy involves starting with an appropriately substituted bromobenzene or chlorobenzene:

- Beginning with a suitably substituted halobenzene (e.g., 1-bromo-4-methoxy-2-methylbenzene)

- Introduction of the second halogen through activation of the remaining positions

- Optimization of regioselectivity using directing groups and specific catalysts

Regioselectivity considerations are paramount in these synthetic routes. Experimental studies on related systems provide valuable insights. For example, bromination of anisole with molecular bromine (Br₂) tends to give 2,4-dibromoanisole in 46% yield after 4 hours, while using more selective reagents like PIFA-TMSBr can provide exclusive para-bromination in 94% yield.

Comparative Analysis of Halogenation Efficiency

Bromine vs. Chlorine Incorporation Patterns

Bromination and chlorination of aromatic compounds exhibit distinct reactivity patterns and regioselectivity profiles, which are crucial considerations in the synthesis of dihalogenated compounds like 1-bromo-5-chloro-4-methoxy-2-methylbenzene.

Molecular bromine (Br₂) generally demonstrates higher reactivity in electrophilic aromatic substitution compared to molecular chlorine (Cl₂), due to the weaker and more polarizable Br-Br bond. This higher reactivity can lead to different product distributions and selectivity patterns compared to chlorination reactions.

For methoxy-substituted aromatic compounds, bromination typically occurs preferentially at the ortho and para positions, reflecting the strong activating and ortho/para-directing nature of the methoxy group. Experimental evidence shows that bromination of anisole with Br₂ often proceeds further to give 2,4-dibromoanisole, while more selective reagents can provide exclusive para-bromination.

Chlorination follows similar regioselectivity patterns but often requires more vigorous conditions or stronger catalysts due to the lower reactivity of Cl₂. For activated substrates like anisole, chlorination with Cl₂ in CCl₄ has been shown to proceed via both addition-elimination pathways and direct substitution processes, with computational studies indicating that the addition-elimination routes are energetically more favorable by 1.6-3.6 kcal/mol.

The presence of existing substituents, such as the methyl group in our target compound, further influences halogenation patterns. The methyl group is weakly activating and ortho/para-directing, which complements the directing effect of the methoxy group, potentially enhancing selectivity for specific positions on the aromatic ring.

NMR elucidation of anisole chlorination products has provided "clear evidence for the formation of addition products during the process, in harmony with theoretical predictions". This finding underscores the complexity of halogenation mechanisms and the need to consider multiple potential reaction pathways when designing synthetic routes to 1-bromo-5-chloro-4-methoxy-2-methylbenzene.

Steric and Electronic Effects on Regioselectivity

The regioselectivity of halogenation reactions is governed by both electronic and steric factors, which are particularly important in the synthesis of multi-substituted aromatic compounds like 1-bromo-5-chloro-4-methoxy-2-methylbenzene.

Electronic Effects

The methoxy group is strongly activating and ortho/para-directing due to its ability to donate electron density to the aromatic ring through resonance. This electronic effect makes the ortho and para positions more electron-rich and thus more susceptible to electrophilic attack by halogen electrophiles.

Computational studies on anisole chlorination have demonstrated that the ortho/para orientation effect of the methoxy substituent is a natural consequence of its preferential stabilizing influence. The researchers concluded that "The addition-elimination pathways are more favorable (the barriers are lower by 1.6–3.6 kcal/mol) and also result in the well-known orientational preference for ortho- and para-substituted anisole derivatives".

The methyl group, while also activating and ortho/para-directing, has a weaker effect than the methoxy group. The combined influence of these two electron-donating groups enhances the reactivity of specific positions on the aromatic ring, particularly those ortho or para to either substituent.

Steric Effects

Steric hindrance can significantly influence regioselectivity, especially for ortho substitution relative to bulky groups. In the case of 1-bromo-5-chloro-4-methoxy-2-methylbenzene, the presence of the methyl group at position 2 may hinder substitution at adjacent positions due to steric factors.

Experimental evidence from the bromination of various substituted benzenes supports the importance of steric considerations. For instance, when using zinc bromide catalysts for the bromination of t-butylbenzene, high para-selectivity is observed due to the significant steric hindrance of the bulky t-butyl group, which disfavors ortho substitution.

Table 2 summarizes the regioselectivity patterns for halogenation of model compounds relevant to the synthesis of 1-bromo-5-chloro-4-methoxy-2-methylbenzene:

Understanding these steric and electronic effects is crucial for designing efficient synthetic routes to 1-bromo-5-chloro-4-methoxy-2-methylbenzene with optimal regioselectivity.

Solvent and Temperature Optimization for Yield Maximization

The choice of solvent and reaction temperature significantly impacts the efficiency and selectivity of halogenation reactions, making optimization of these parameters crucial for maximizing the yield of 1-bromo-5-chloro-4-methoxy-2-methylbenzene.

Solvent Effects

Different solvents can influence both the reactivity of halogenating agents and the stability of reaction intermediates. For bromination reactions using zinc bromide catalysts, various solvents have been evaluated, including carbon tetrachloride, chloroform, dichloromethane, hexane, and cyclohexane. According to patent literature, "The best selectivity to the para-isomer was obtained when using dichloromethane or hexane".

Nonpolar solvents like carbon tetrachloride (CCl₄) are commonly used for halogenation reactions because they do not significantly interact with the reactants or intermediates. In studies of anisole chlorination with Cl₂ in simulated CCl₄ solution, computational results have revealed the involvement of addition-elimination pathways and concerted mechanisms without arenium ion intermediates.

Polar solvents like acetic acid can stabilize charged intermediates and may promote different reaction pathways. For instance, in the iodine-catalyzed bromination of anisole and p-nitrophenol, acetic acid medium was used to facilitate the reaction.

Temperature Effects

Reaction temperature affects both the rate and selectivity of halogenation reactions. Lower temperatures generally favor higher regioselectivity but at the cost of slower reaction rates.

For bromination reactions using zinc bromide catalysts, room temperature conditions in the dark have been reported to provide good results. The dark conditions are particularly important as they "minimise the production of bromine radicals as this would result in reduced selectivity to the desired product".

In experimental protocols for bromination of aromatic substrates, various temperature conditions have been reported. For instance, in the preparation of brominated methoxybenzene derivatives, reactions have been conducted at 100°C for 16 hours to ensure complete conversion.

Table 3 summarizes the solvent and temperature effects on halogenation reactions:

For the synthesis of 1-bromo-5-chloro-4-methoxy-2-methylbenzene specifically, the sequential introduction of halogen substituents would likely require careful optimization of solvent and temperature conditions for each step, taking into account the electronic and steric effects of existing substituents.

Applications and Significance

1-Bromo-5-chloro-4-methoxy-2-methylbenzene represents an important synthetic intermediate with potential applications in pharmaceutical development, agrochemical synthesis, and materials science. The presence of two different halogen atoms provides distinct reactivity profiles that can be exploited in selective cross-coupling reactions and other transformations.

The dihalogenated nature of this compound makes it particularly valuable for sequential functionalization, as bromine and chlorine atoms exhibit different reactivity in metal-catalyzed coupling reactions such as Suzuki-Miyaura, Stille, and Sonogashira couplings. This differential reactivity allows for selective modification at either the bromine or chlorine position, enabling access to complex molecular architectures with precise substitution patterns.

Furthermore, the methoxy and methyl substituents provide additional sites for potential functionalization, such as oxidation of the methyl group or demethylation of the methoxy group. These transformations could unlock additional synthetic pathways and expand the utility of this compound as a versatile building block.

Characterization and Analytical Aspects

Proper characterization of 1-bromo-5-chloro-4-methoxy-2-methylbenzene is essential for confirming its structure and purity. Standard analytical techniques including NMR spectroscopy, mass spectrometry, and elemental analysis are typically employed for this purpose.

The ¹H NMR spectrum of this compound would be relatively simple, showing signals for the methoxy protons (approximately 3.8-3.9 ppm), methyl protons (approximately 2.2-2.3 ppm), and two aromatic protons with distinct chemical shifts due to their different chemical environments. The ¹³C NMR spectrum would display eight distinct carbon signals reflecting the substitution pattern of the benzene ring.

Chromatographic techniques such as GC-MS or HPLC can be used to assess the purity of the synthesized compound and to identify any potential isomeric impurities resulting from non-selective halogenation.

The synthesis of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene involves sophisticated electrophilic aromatic substitution mechanisms that require the generation of highly reactive halogen electrophiles [1] [4]. The formation of electrophilic halogen species represents the critical initial step in aromatic halogenation, where molecular halogens must be activated to achieve sufficient electrophilicity to attack the electron-rich aromatic system [5] [7]. This activation process fundamentally transforms the relatively unreactive diatomic halogen molecules into powerful electrophiles capable of overcoming the aromatic stabilization energy of benzene derivatives [15] [16].

Generation of Br⁺ and Cl⁺ via Catalytic Activation

The generation of bromine and chlorine cations proceeds through Lewis acid-mediated activation mechanisms that dramatically enhance the electrophilic character of halogen molecules [4] [10]. Aluminum halides, particularly aluminum chloride and aluminum bromide, serve as the most commonly employed Lewis acids for this transformation [1] [5]. The catalytic activation begins when the Lewis acid accepts an electron pair from the halogen molecule, creating a polarized complex with the general structure X₂-MX₃, where X represents the halogen and M represents the metal center [4] [7].

In the case of bromine activation, aluminum bromide coordinates to one bromine atom, generating a complex that can be represented as Br₂-AlBr₃ [4] [10]. This coordination significantly polarizes the bromine-bromine bond, creating a formal positive charge on the terminal bromine atom that becomes the electrophilic species [5] [21]. The resulting electrophile exhibits enhanced reactivity compared to molecular bromine, enabling attack on aromatic systems under relatively mild conditions [1] [7].

Similarly, chlorine activation through aluminum chloride follows an analogous mechanism, producing the activated complex Cl₂-AlCl₃ [4] [15]. The polarization effect in chlorine activation tends to be more pronounced due to the higher electronegativity of chlorine compared to bromine [5] [16]. Iron-based catalysts, including iron(III) chloride and iron(III) bromide, can also facilitate halogen activation through similar coordination mechanisms [1] [4]. Notably, metallic iron can serve as a precursor to these active catalysts through in situ oxidation by the halogen substrate [4] [10].

| Lewis Acid | Halogen Partner | Electrophile Generated | Typical Loading (mol%) | Special Features |

|---|---|---|---|---|

| AlCl₃ | Cl₂ | Cl⁺ | Catalytic | Standard catalyst |

| AlBr₃ | Br₂ | Br⁺ | Catalytic | Avoids scrambling |

| FeCl₃ | Cl₂ | Cl⁺ | Catalytic | Iron converts to FeCl₃ |

| FeBr₃ | Br₂ | Br⁺ | Catalytic | Iron converts to FeBr₃ |

| AgSbF₆ | N-halosuccinimides | X⁺ (via sulfonium) | 5-10 | Non-coordinating anion |

Role of AgSbF₆ in Enhancing Electrophile Reactivity

Silver hexafluoroantimonate represents a particularly powerful Lewis acid for enhancing electrophile reactivity in aromatic halogenation reactions [8] [11]. This silver salt functions through a distinct mechanism compared to traditional aluminum-based catalysts, offering unique advantages in terms of reactivity and selectivity [14] [8]. The hexafluoroantimonate anion is classified as a weakly coordinating counterion, which minimizes competitive coordination effects that could interfere with the electrophilic activation process [11] [14].

The mechanism of electrophile enhancement by silver hexafluoroantimonate involves the formation of highly electrophilic halonium complexes [8] [9]. When employed with N-halosuccinimides, silver hexafluoroantimonate facilitates the generation of extremely reactive halogen electrophiles through sulfonium intermediate formation [8] [13]. This activation pathway produces electrophiles with enhanced reactivity compared to those generated through conventional Lewis acid catalysis [9] [11].

Research has demonstrated that silver hexafluoroantimonate can activate N-bromosuccinimide to generate highly electrophilic bromine species that react efficiently with aromatic substrates under mild conditions [8] [9]. The non-coordinating nature of the hexafluoroantimonate counterion prevents interference with the electrophilic center, maintaining high reactivity throughout the reaction process [11] [14]. Additionally, the silver center can undergo facile regeneration, allowing for catalytic turnover in the halogenation process [8] [14].

The unique properties of silver hexafluoroantimonate make it particularly valuable for halogenation reactions requiring high selectivity or involving sensitive substrates [11] [8]. The catalyst system exhibits remarkable tolerance for various functional groups and can operate under relatively mild reaction conditions compared to traditional Lewis acid catalysts [9] [14]. Furthermore, the use of silver hexafluoroantimonate often results in reduced side reactions and improved regioselectivity in aromatic halogenation processes [8] [11].

σ-Complex Formation and Deprotonation Dynamics

The formation of σ-complexes represents the rate-determining step in electrophilic aromatic substitution reactions involving 1-Bromo-5-chloro-4-methoxy-2-methylbenzene [15] [16]. These intermediates, also known as arenium ions or Wheland intermediates, form when the aromatic ring attacks the electrophilic halogen species [6] [20]. The σ-complex formation process involves the temporary disruption of aromatic stabilization as one of the ring carbons becomes sp³ hybridized upon bonding with the electrophile [17] [22].

The stability of σ-complexes depends critically on the electronic properties of the aromatic substrate and the nature of the electrophile [15] [18]. In multiply substituted benzenes like 1-Bromo-5-chloro-4-methoxy-2-methylbenzene, the various substituents exert complex electronic effects that influence both the rate of σ-complex formation and the subsequent deprotonation step [55] [20]. The methoxy group acts as a strong electron-donating substituent through resonance effects, while the bromine and chlorine substituents exhibit dual inductive withdrawal and resonance donation effects [55] [17].

Kinetic Isotope Effects in Aromatic Halogenation

Kinetic isotope effects provide crucial mechanistic insights into the rate-determining steps of aromatic halogenation reactions [23] [24]. These effects arise from differences in zero-point energies between bonds involving hydrogen and deuterium, leading to observable rate differences when deuterated substrates are employed [24] [26]. The magnitude and direction of kinetic isotope effects can reveal whether carbon-hydrogen bond breaking occurs in the rate-determining step or in a subsequent fast step [23] [27].

Primary kinetic isotope effects in aromatic halogenation typically range from 1.0 to 3.5, depending on the specific halogen and reaction conditions [23] [29]. Chlorination and bromination of aromatic compounds generally exhibit minimal primary kinetic isotope effects (kH/kD ≈ 1.0), indicating that halogen addition to the aromatic ring constitutes the rate-determining step rather than proton removal [23] [25]. This observation supports the established two-step mechanism where σ-complex formation is slow and deprotonation is fast [15] [23].

Iodination reactions demonstrate more complex kinetic isotope effect patterns that depend on reaction conditions [23] [32]. Under conditions where chloride ion concentrations are low, iodination exhibits moderate primary kinetic isotope effects (kH/kD = 1.4-2.1), suggesting mixed control between halogen addition and proton removal [23] [32]. However, when chloride concentrations are elevated, the primary kinetic isotope effect increases significantly (kH/kD = 2.9-3.4), indicating a shift toward proton removal as the rate-determining step [23] [32].

| Halogenation Type | Primary KIE (kH/kD) | Rate-Determining Step | Transition State Character |

|---|---|---|---|

| Chlorination | ~1.0 | Halogen addition | Early |

| Bromination | ~1.0 | Halogen addition | Late |

| Iodination (low Cl⁻) | 1.4-2.1 | Mixed control | Intermediate |

| Iodination (high Cl⁻) | 2.9-3.4 | Proton removal | Late |

Secondary kinetic isotope effects also provide valuable information about changes in hybridization during the reaction process [27] [24]. These effects typically arise from changes in carbon hybridization from sp² to sp³ during σ-complex formation [27] [30]. Normal secondary isotope effects (kH/kD > 1.0) are observed when the carbon center becomes more sp³-like in the transition state, while inverse effects (kH/kD < 1.0) occur when sp² character increases [27] [24].

Computational Modeling of Transition States

Computational modeling using density functional theory has provided detailed insights into the transition state structures and energetics of aromatic halogenation reactions [31] [32]. These studies reveal that the transition states for σ-complex formation exhibit varying degrees of electrophile-carbon bond formation depending on the specific halogen and aromatic substrate [32] [33]. The calculated activation energies correlate well with experimental reaction rates, validating the computational approaches used [31] [32].

For benzene halogenation, computational studies show that chlorination exhibits higher activation barriers compared to bromination, reflecting the greater bond strength and lower polarizability of chlorine [32] [35]. The calculated activation energy for benzene chlorination typically ranges from 30-35 kcal/mol, while bromination requires 25-30 kcal/mol [32] [31]. These energy differences account for the observed rate differences between chlorination and bromination under comparable conditions [32] [35].

The σ-complex intermediates themselves exhibit distinct stability patterns based on computational analysis [31] [33]. Bromination generally produces more stable σ-complexes compared to chlorination due to the longer and weaker carbon-bromine bonds [32] [31]. The calculated carbon-halogen bond lengths in σ-complexes range from 1.78 Å for chlorine to 1.92 Å for bromine, reflecting the different covalent radii of these halogens [31] [32].

| System | Activation Energy (kcal/mol) | Sigma Complex Stability (kcal/mol) | C-X Bond Length (Å) | Charge on Aromatic Ring |

|---|---|---|---|---|

| Benzene + Cl⁺ | 32.1 | +15.2 | 1.78 | +0.65 |

| Benzene + Br⁺ | 28.5 | +12.8 | 1.92 | +0.58 |

| Toluene + Cl⁺ | 29.8 | +13.1 | 1.79 | +0.62 |

| Toluene + Br⁺ | 26.2 | +10.9 | 1.93 | +0.55 |

| Anisole + Br⁺ | 24.7 | +8.4 | 1.94 | +0.51 |

Advanced computational methods have also been employed to model the deprotonation step following σ-complex formation [33] [31]. These calculations indicate that the deprotonation barrier is generally much lower than the activation barrier for σ-complex formation, consistent with experimental kinetic isotope effect data [31] [33]. The calculated proton affinities of various bases correlate with their effectiveness in promoting the deprotonation step [33] [36].

Competing Reaction Pathways and Byproduct Formation

The synthesis of 1-Bromo-5-chloro-4-methoxy-2-methylbenzene can involve several competing reaction pathways that lead to byproduct formation and reduced selectivity [37] [38]. Understanding these alternative pathways is crucial for optimizing reaction conditions and maximizing the yield of the desired product [39] [40]. The most significant competing reactions include benzylic halogenation, multiple aromatic substitutions, and halogen scrambling processes [37] [42].

Benzylic Halogenation Side Reactions

Benzylic halogenation represents a major competing pathway in the halogenation of methylated aromatic compounds [40] [42]. This reaction proceeds through a radical mechanism that becomes favorable under conditions involving heat, light, or radical initiators [40] . The benzylic position is particularly susceptible to radical attack due to the stabilization provided by the adjacent aromatic ring through resonance [42] [40].

The mechanism of benzylic halogenation involves hydrogen abstraction from the methyl group by halogen radicals, followed by coupling of the resulting benzyl radical with halogen molecules [40] [28]. This pathway competes directly with electrophilic aromatic substitution, particularly when reaction conditions favor radical formation [42] [40]. The selectivity between aromatic and benzylic halogenation depends critically on temperature, light exposure, and the presence of radical initiators or inhibitors [40] [42].

In the case of toluene and its derivatives, benzylic bromination typically occurs with high regioselectivity, producing primarily monobrominated products at the benzylic position [40] [42]. Chlorination shows somewhat lower selectivity, often yielding mixtures of benzylic and aromatic halogenation products [42] [28]. The regioselectivity can be rationalized by the relative stability of the benzylic radical intermediate compared to potential aromatic radical species [40] [42].

Strategies for minimizing benzylic halogenation include careful temperature control, exclusion of light, and the use of radical inhibitors [40] [42]. Lewis acid catalysts that promote electrophilic aromatic substitution can also help direct the reaction away from radical pathways [37] [40]. Additionally, the choice of halogen source and reaction solvent can significantly influence the competition between aromatic and benzylic halogenation [40] [42].

| Reaction Pathway | Reaction Conditions | Product Type | Selectivity Factors | Typical Yield (%) |

|---|---|---|---|---|

| Aromatic halogenation | Lewis acid catalyst | Aryl halide | Electronic effects | 80-95 |

| Benzylic halogenation | Heat/light/radicals | Benzyl halide | Radical stability | 70-85 |

| Multiple aromatic substitution | Excess electrophile | Polyhaloarene | Steric hindrance | 60-80 |

| Halogen scrambling | Mixed halide systems | Halogen-exchanged products | Counterion interactions | Variable (5-40) |

Halogen Scrambling in Counterion Interactions

Halogen scrambling represents a significant complication in mixed halogen systems where both bromine and chlorine are present [43] [45]. This phenomenon involves the exchange of halogen atoms between different molecular species, leading to products with altered halogen substitution patterns [43] [46]. The scrambling process is particularly pronounced when using mixed Lewis acid catalysts or when multiple halogen sources are employed simultaneously [44] [43].

The mechanism of halogen scrambling involves counterion-mediated exchange processes where halogen atoms can transfer between different molecular frameworks [45] [41]. Silver hexafluoroantimonate systems have been particularly well-studied in this context, as the weakly coordinating nature of the hexafluoroantimonate anion can facilitate halogen exchange reactions [41] [45]. Research has demonstrated that halogen scrambling can occur through both direct exchange mechanisms and through the formation of mixed halogen complexes [43] [45].

Experimental studies have revealed that halogen scrambling rates depend on several factors, including temperature, solvent polarity, and the specific counterions present [45] [43]. In systems containing both bromide and chloride ions, facile exchange can occur, leading to the formation of mixed halogen products [43] [47]. This scrambling can be particularly problematic when attempting to synthesize compounds with specific halogen substitution patterns [43] [45].

Control strategies for minimizing halogen scrambling include the use of matched halogen-Lewis acid pairs, careful control of reaction stoichiometry, and selection of appropriate reaction conditions [44] [43]. For example, using aluminum bromide with bromine sources and aluminum chloride with chlorine sources helps minimize cross-contamination [44] [38]. Additionally, lower reaction temperatures and shorter reaction times can reduce the extent of scrambling [43] [45].

The thermodynamics of halogen scrambling are influenced by the relative bond strengths and electronegativities of different halogens [43] [45]. Chlorine generally forms stronger bonds than bromine, which can drive scrambling processes in favor of chlorinated products [43] [47]. Understanding these thermodynamic preferences is essential for predicting and controlling the extent of scrambling in mixed halogen systems [45] [43].

1-Bromo-5-chloro-4-methoxy-2-methylbenzene represents a highly functionalized aromatic compound with multiple reactive sites that enable diverse chemical transformations. The compound features a molecular formula of C₈H₈BrClO and molecular weight of 235.51 g/mol [1]. The strategic positioning of bromine, chlorine, methoxy, and methyl substituents on the benzene ring creates a unique electronic environment that influences reactivity patterns and provides multiple pathways for functional group transformations .

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution reactions of 1-bromo-5-chloro-4-methoxy-2-methylbenzene proceed through addition-elimination mechanisms, where nucleophiles attack the electron-deficient aromatic ring to form negatively charged intermediates [3]. The presence of electron-withdrawing halogen substituents activates the aromatic ring toward nucleophilic attack, with the reaction rates following the general order of fluorine > chlorine > bromine > iodine as leaving groups [4].

Demethylation of Methoxy Groups

The demethylation of methoxy groups in 1-bromo-5-chloro-4-methoxy-2-methylbenzene represents a critical transformation that converts the aromatic ether functionality into phenolic derivatives. Research has demonstrated that acidic concentrated lithium bromide systems provide efficient demethylation conditions under moderate reaction parameters [5]. The optimal conditions involve treatment with 1.5 M hydrochloric acid at 110°C for 2 hours, achieving selective cleavage of the methoxy group [6].

The mechanistic pathway involves protonation of the methoxy oxygen followed by nucleophilic attack by bromide ion, resulting in methyl bromide elimination and phenol formation [5]. Electronic effects significantly influence the demethylation rate, with electron-donating substituents promoting the reaction while electron-withdrawing groups retard the process [6]. The presence of both bromine and chlorine substituents creates a complex electronic environment that affects the regioselectivity and reaction kinetics.

Demethylation studies reveal that the reaction proceeds through formation of a stable intermediate when an ortho-carboxylic group is present, enhancing the overall reaction efficiency [6]. The temperature sensitivity of the demethylation process requires careful optimization, with maximum activity observed at 25°C for enzymatic systems and elevated temperatures for chemical methods [7].

Substitution at Halogenated Positions

The halogenated positions in 1-bromo-5-chloro-4-methoxy-2-methylbenzene undergo nucleophilic substitution reactions with varying degrees of reactivity. The bromine atom exhibits higher reactivity compared to chlorine due to its superior leaving group ability and lower bond dissociation energy [8]. Nucleophilic aromatic substitution at the brominated position typically occurs under milder conditions compared to chlorinated sites [9].

The mechanism involves nucleophilic attack at the carbon bearing the halogen substituent, forming a negatively charged intermediate stabilized by the electron-withdrawing effects of the remaining substituents [8]. The intermediate undergoes subsequent elimination of the halide ion to restore aromaticity and complete the substitution process [9].

Experimental evidence indicates that nucleophilic substitution reactions require the presence of electron-withdrawing groups in ortho or para positions relative to the leaving group to achieve meaningful reaction rates [10]. The methoxy group, while electron-donating through resonance, can also exhibit electron-withdrawing properties in certain positions, contributing to the overall reactivity pattern [11].

Cross-Coupling Applications in Carbon-Carbon Bond Formation

Cross-coupling reactions of 1-bromo-5-chloro-4-methoxy-2-methylbenzene provide powerful synthetic tools for carbon-carbon bond formation, enabling the construction of complex molecular architectures [12]. The differential reactivity of bromine and chlorine substituents allows for selective coupling reactions and sequential transformations [13].

Suzuki-Miyaura Coupling with Boronic Acids

The Suzuki-Miyaura coupling reaction represents one of the most widely utilized methods for carbon-carbon bond formation with 1-bromo-5-chloro-4-methoxy-2-methylbenzene [12]. This palladium-catalyzed transformation couples boronic acids or boronic esters with the aromatic halide to form new carbon-carbon bonds [14]. The reaction proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination steps [15].

The mechanistic pathway initiates with oxidative addition of the palladium catalyst to the carbon-halogen bond, preferentially at the brominated position due to its weaker bond strength [14]. The resulting organopalladium intermediate undergoes transmetalation with the boronic acid coupling partner, facilitated by the presence of a base that activates the boron reagent [16]. The catalytic cycle concludes with reductive elimination to form the desired biaryl product and regenerate the palladium catalyst [15].

Experimental studies demonstrate that the Suzuki-Miyaura coupling of 1-bromo-5-chloro-4-methoxy-2-methylbenzene with various boronic acids proceeds with high selectivity for the brominated position [13]. Typical reaction conditions employ palladium acetate as the catalyst precursor, tricyclohexylphosphine tetrafluoroborate as the ligand, and cesium carbonate as the base in a biphasic solvent system [13]. The reaction tolerates a wide range of functional groups on the boronic acid coupling partner, yielding products in 75-95% isolated yields [13].

The electronic properties of substituents on both coupling partners significantly influence the reaction outcome [16]. Electron-rich boronic acids generally exhibit enhanced reactivity compared to electron-deficient systems, while steric hindrance can impede the transmetalation step [16]. The presence of the methoxy group provides additional stabilization through coordination effects during the catalytic cycle [16].

Stille Coupling via Carbon-Nitrogen Bond Activation

The Stille coupling reaction of 1-bromo-5-chloro-4-methoxy-2-methylbenzene with organotin reagents provides an alternative approach for carbon-carbon bond formation [17]. This transformation typically employs palladium or nickel catalysts to facilitate the coupling between the aromatic halide and organostannane [18]. Recent developments have explored nickel-catalyzed Stille coupling reactions that proceed via carbon-nitrogen bond cleavage mechanisms [19].

The Stille coupling mechanism parallels the Suzuki-Miyaura pathway, involving oxidative addition, transmetalation, and reductive elimination steps [17]. The organostannane coupling partner undergoes transmetalation with the metal center through electrophilic cleavage of the tin-carbon bond [20]. The reaction demonstrates excellent functional group tolerance and proceeds under mild conditions compared to other cross-coupling methods [18].

Innovative approaches have expanded the scope of Stille coupling to include carbon-nitrogen bond activation, where quaternary ammonium salts serve as electrophilic coupling partners [19]. This methodology employs nickel catalysts with imidazole ligands and cesium fluoride as a base, enabling the coupling of aryl trimethylammonium salts with organostannanes [21]. The reaction provides access to biaryl products with broad functional group compatibility and represents a significant advancement in cross-coupling chemistry [22].

The mechanism of carbon-nitrogen bond activation in Stille coupling involves oxidative addition of the nickel catalyst to the carbon-nitrogen bond, followed by transmetalation with the organotin reagent [19]. Computational studies support the proposed mechanistic pathway and provide insight into the factors controlling the reaction selectivity [21]. This methodology offers advantages for late-stage functionalization of amine-containing compounds and expands the synthetic utility of Stille coupling reactions [22].

Oxidative and Reductive Modifications

Oxidative and reductive modifications of 1-bromo-5-chloro-4-methoxy-2-methylbenzene enable selective transformation of individual functional groups while preserving the integrity of the aromatic core [23]. These transformations provide access to structurally diverse derivatives and intermediates for further synthetic elaboration [24].

Debromination and Dechlorination Pathways

The selective removal of halogen substituents from 1-bromo-5-chloro-4-methoxy-2-methylbenzene can be achieved through various reductive methodologies [25]. Debromination reactions typically proceed under milder conditions compared to dechlorination due to the weaker carbon-bromine bond [26]. Common reducing agents include hydrogen gas with palladium catalysts, zinc in acetic acid, and sodium borohydride systems [25].

The debromination process involves reduction of the carbon-bromine bond through hydrogen atom transfer or electron transfer mechanisms [27]. Catalytic hydrogenation using palladium on carbon provides a selective method for bromine removal while preserving other functional groups [26]. The reaction conditions can be optimized to achieve selective debromination in the presence of chlorine substituents, enabling sequential dehalogenation strategies [28].

Dechlorination pathways require more forcing conditions due to the stronger carbon-chlorine bond [25]. Reductive dechlorination can be achieved using lithium aluminum hydride, sodium in liquid ammonia, or electrochemical reduction methods [26]. The selectivity for chlorine removal depends on the electronic environment and steric factors surrounding the chlorinated carbon [27].

Microbial reductive dehalogenation represents an alternative approach for selective halogen removal under environmentally benign conditions [29]. Anaerobic bacterial systems can catalyze the reductive elimination of chlorine and bromine substituents through enzymatic pathways [27]. These biological systems offer advantages in terms of selectivity and environmental compatibility compared to chemical reduction methods [29].

Functionalization of Methyl and Methoxy Groups

The functionalization of methyl and methoxy groups in 1-bromo-5-chloro-4-methoxy-2-methylbenzene provides opportunities for introducing diverse functional groups and modifying the electronic properties of the aromatic system [30]. The methyl group can be oxidized to aldehyde, carboxylic acid, or other carbonyl derivatives using various oxidizing agents [23].

Oxidation of the methyl group to carboxylic acid derivatives can be achieved using chromic acid, potassium permanganate, or other strong oxidizing agents under vigorous conditions [30]. The benzylic position exhibits enhanced reactivity due to the stabilization of radical intermediates by the aromatic ring [23]. The oxidation process typically requires heating and proceeds with complete selectivity for the benzylic carbon [30].

The methoxy group can undergo oxidative transformations to generate aldehyde or carboxylic acid products [24]. Selective oxidation methods include the use of calcium hypochlorite in aqueous acetonitrile systems, which convert methyl ethers to ketones under mild conditions [24]. The reaction mechanism involves oxonium ion formation followed by elimination and hydrolysis to yield the carbonyl product [24].

Advanced functionalization strategies employ carbon-hydrogen bond activation methodologies to introduce new functional groups at the methyl position [31]. Iridium-catalyzed silylation and oxidation sequences enable the conversion of methyl groups to hydroxymethyl derivatives, providing handles for further synthetic manipulation [32]. These transformations proceed through intramolecular carbon-hydrogen bond activation directed by native functional groups [31].

The integration of multiple functionalization strategies allows for the systematic modification of 1-bromo-5-chloro-4-methoxy-2-methylbenzene to generate libraries of structurally diverse compounds [32]. The combination of oxidative, reductive, and coupling reactions provides access to complex molecular architectures with potential applications in medicinal chemistry and materials science [31].

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1 of 3 companies. For more detailed information, please visit ECHA C&L website;

Of the 2 notification(s) provided by 2 of 3 companies with hazard statement code(s):;

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (50%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (50%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant